molecular formula C11H14ClFN2O B8281017 3-Chloro-2-fluoro-5-morpholin-4-yl-benzylamine

3-Chloro-2-fluoro-5-morpholin-4-yl-benzylamine

Cat. No.: B8281017
M. Wt: 244.69 g/mol
InChI Key: QIRBHUHZUSAZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluoro-5-morpholin-4-yl-benzylamine is a useful research compound. Its molecular formula is C11H14ClFN2O and its molecular weight is 244.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14ClFN2O

Molecular Weight

244.69 g/mol

IUPAC Name

(3-chloro-2-fluoro-5-morpholin-4-ylphenyl)methanamine

InChI

InChI=1S/C11H14ClFN2O/c12-10-6-9(5-8(7-14)11(10)13)15-1-3-16-4-2-15/h5-6H,1-4,7,14H2

InChI Key

QIRBHUHZUSAZQU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C(=C2)Cl)F)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-Chloro-2-fluoro-5-morpholin-4-yl-benzonitrile (215 mg, 0.85 mmol) in THF (2 mL) was added dropwise a solution of BH3-THF. The reaction mixture was heated under reflux for several hours, cooled to ambient temperature and quenched carefully by addition of methanol. The solvent was removed in vacuo and the crude product was purified by RP-preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, 5-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA, flow: 40 mL/min) to give the title compound. MS (LC/MS): 244.9 [M]+; tR (HPLC conditions c): 3.02 min.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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